2-Naphthyl beta-D-glucopyranoside

Description

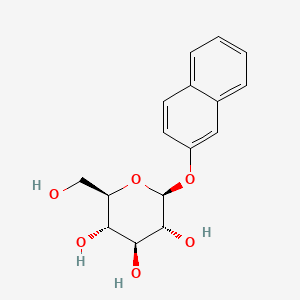

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHKPYATGMFFPI-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874798 | |

| Record name | 2-Naphthalenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6044-30-0 | |

| Record name | 2-Naphthalenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 2-Naphthyl beta-D-glucopyranoside?

An In-Depth Technical Guide to 2-Naphthyl β-D-glucopyranoside

Abstract

This technical guide provides a comprehensive overview of 2-Naphthyl β-D-glucopyranoside, a pivotal chromogenic and fluorogenic substrate for the detection and quantification of β-glucosidase activity. We delve into its chemical properties, the enzymatic principle underlying its application, and its diverse utility across various scientific disciplines. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and field-proven insights to facilitate its effective implementation in the laboratory.

Introduction: The Utility of a Versatile Glycoside

2-Naphthyl β-D-glucopyranoside is a synthetic glycoside that has become an invaluable tool in biochemistry, microbiology, and molecular biology.[1][2] Its core utility lies in its role as a substrate for β-glucosidase (EC 3.2.1.21), an enzyme that catalyzes the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides.[3][4] β-Glucosidases are ubiquitous, found in all domains of life, and play critical roles in processes ranging from cellulose degradation in microbes to glycolipid metabolism in humans.[4]

The significance of 2-Naphthyl β-D-glucopyranoside stems from its clever design. The molecule itself is colorless and non-fluorescent. However, upon enzymatic cleavage by β-glucosidase, it releases D-glucose and 2-naphthol (β-naphthol). The liberated 2-naphthol is the reporter molecule that can be detected and quantified through two primary methods:

-

Colorimetric Detection: In the presence of a diazonium salt coupling agent (e.g., Fast Blue B salt), 2-naphthol forms a distinctly colored azo dye, allowing for spectrophotometric quantification.[5][6]

-

Fluorometric Detection: 2-naphthol itself is fluorescent, emitting light at a specific wavelength when excited. This property allows for a more sensitive detection method suitable for low-level enzyme activity.[5][7][8][9]

This dual-detection capability makes it a versatile tool for a wide array of applications, from high-throughput screening of enzyme inhibitors to the identification of microorganisms in culture.

Chemical and Physical Properties

A thorough understanding of the substrate's properties is essential for its proper handling, storage, and use in experimental design.

| Property | Value |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(naphthalen-2-yloxy)oxane-3,4,5-triol |

| Synonyms | 2-Naphthalenyl β-D-glucopyranoside, Beta-Naphthyl-D-glucoside |

| CAS Number | 6044-30-0 (monohydrate) |

| Molecular Formula | C₁₆H₁₈O₆ |

| Molecular Weight | 306.31 g/mol [9][10][11] |

| Appearance | White to off-white crystalline powder[9] |

| Storage | Recommended storage at 2-8°C or -20°C, protected from light.[5][9] |

Principle of Detection: A Two-Step Process

The detection of β-glucosidase activity using this substrate is fundamentally a two-step process: enzymatic hydrolysis followed by signal generation.

Step 1: Enzymatic Hydrolysis The β-glucosidic bond linking the glucose molecule to the 2-naphthol moiety is specifically recognized and cleaved by the active site of the β-glucosidase enzyme. This reaction is the rate-limiting step and is directly proportional to the amount of active enzyme present under substrate-saturating conditions.

Step 2: Signal Generation & Detection The product of the hydrolysis, 2-naphthol, is then detected. The choice between colorimetric and fluorometric detection depends on the required sensitivity and the experimental context.

-

Colorimetric Method: This approach involves a post-hydrolysis coupling reaction. A diazonium salt, such as Fast Blue B, is added to the reaction mixture. This salt reacts rapidly with the liberated 2-naphthol to form a stable, colored azo dye.[5][8] The intensity of the color, measured with a spectrophotometer, is directly proportional to the concentration of 2-naphthol, and thus to the enzyme's activity.

-

Fluorometric Method: This method leverages the intrinsic fluorescence of 2-naphthol.[7] The reaction mixture is excited with light at the appropriate wavelength (approx. 330 nm), and the emitted fluorescence (approx. 450 nm) is measured. This method is generally more sensitive than the colorimetric assay and does not require a second chemical addition step, making it suitable for kinetic studies.

Applications in Research and Diagnostics

The versatility of 2-Naphthyl β-D-glucopyranoside lends it to a wide range of scientific applications.

-

Biochemical Research & Enzyme Kinetics: It is widely used as a standard substrate in enzyme assays to determine the kinetic parameters (Km, Vmax) of β-glucosidases and to study their inhibition by various compounds.[1][12] This is fundamental for characterizing newly discovered enzymes.

-

Pharmaceutical Development: Deficiencies in acid β-glucosidase are implicated in Gaucher's disease.[3][13] This substrate can be used in high-throughput screening (HTS) campaigns to identify small molecule inhibitors or activators of β-glucosidase, which are of therapeutic interest.[12]

-

Microbiology: Many bacteria and fungi produce β-glucosidase for cellulose metabolism.[3] Incorporating 2-Naphthyl β-D-glucopyranoside and a coupling reagent into agar media allows for the visual identification of microbial colonies expressing the enzyme, aiding in microbial classification and enumeration.[13][14]

-

Plant Biology: The substrate is utilized to investigate glycosylation processes in plants, which are crucial for compound storage, transport, and phytohormone activation.[4][12]

Experimental Protocols

The following protocols are provided as a guideline. Researchers should optimize concentrations, incubation times, and volumes for their specific experimental system.

Workflow Overview

Protocol 1: Colorimetric Assay for β-Glucosidase Activity

This protocol is designed for a 96-well plate format but can be scaled.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate or Sodium Citrate buffer, pH 5.0. The optimal pH may vary depending on the enzyme source.

-

Substrate Stock: Prepare a 10 mM stock solution of 2-Naphthyl β-D-glucopyranoside in a 1:1 mixture of water and ethanol or DMSO. Store protected from light at -20°C.

-

Enzyme Sample: Dilute the enzyme sample in Assay Buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Coupling Reagent: Prepare a fresh solution of Fast Blue B salt at 1 mg/mL in water immediately before use.

-

Stop Solution: 0.5 M Glycine-NaOH buffer, pH 10.5. This high pH stops the enzyme and enhances the color of the azo dye.

2. Assay Procedure:

-

Set up reactions in a 96-well plate. Include appropriate controls (e.g., "No Enzyme" blank).

-

To each well, add 50 µL of Assay Buffer.

-

Add 20 µL of the diluted enzyme sample (or Assay Buffer for the blank).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.

-

Initiate the reaction by adding 30 µL of 10 mM substrate stock solution (final concentration will be 3 mM). Mix gently.

-

Incubate for a defined period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of the Coupling Reagent.

-

Add 50 µL of Stop Solution to each well to stabilize and enhance the color.

-

Measure the absorbance at a wavelength between 500-540 nm using a microplate reader.

Protocol 2: Fluorometric Assay for β-Glucosidase Activity

This protocol offers higher sensitivity.

1. Reagent Preparation:

-

Assay Buffer: As above.

-

Substrate Stock: As above.

-

Enzyme Sample: As above. Dilutions may need to be greater due to higher sensitivity.

-

Stop Solution: 0.5 M Glycine-NaOH buffer, pH 10.5. This stops the reaction and enhances the fluorescence of 2-naphthol.

-

Standard: Prepare a standard curve using 2-naphthol of known concentration.

2. Assay Procedure:

-

Set up reactions in a black, opaque 96-well plate suitable for fluorescence.

-

To each well, add 50 µL of Assay Buffer.

-

Add 20 µL of the diluted enzyme sample (or buffer for the blank).

-

Pre-incubate the plate at the desired temperature for 5 minutes.

-

Initiate the reaction by adding 30 µL of substrate stock solution.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.

Data Analysis and Interpretation

To quantify enzyme activity, a standard curve must be generated using known concentrations of the product, 2-naphthol.

-

Prepare Standards: Create a series of dilutions of 2-naphthol in the final assay buffer composition (including the stop solution).

-

Measure Signal: Read the absorbance or fluorescence of each standard.

-

Plot Curve: Plot the signal (absorbance or fluorescence units) versus the concentration (e.g., in µmoles) of 2-naphthol.

-

Calculate Activity: Use the linear equation from the standard curve to convert the signal from your unknown enzyme samples into the amount of product formed (µmoles of 2-naphthol).

-

Determine Enzyme Units: Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that liberates 1 µmole of product per minute under the specified assay conditions.[15]

Formula: Activity (U/mL) = (µmoles of product formed) / (incubation time in min * volume of enzyme in mL)

Analytical Methodologies for Quality Control

The purity of the 2-Naphthyl β-D-glucopyranoside substrate is critical for accurate and reproducible results. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this and related compounds. A typical reverse-phase (RP) HPLC method would utilize a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer (e.g., water with formic or phosphoric acid).[16][17] This allows for the separation of the main compound from any potential impurities or degradation products.

Conclusion

2-Naphthyl β-D-glucopyranoside stands as a robust and adaptable substrate for the study of β-glucosidase. Its dual-mode detection capability, combined with its specificity, makes it a cornerstone reagent in fields ranging from fundamental enzymology to applied microbiology and drug discovery. By understanding its chemical principles and employing validated protocols, researchers can effectively leverage this compound to gain critical insights into biological systems.

References

- Thermo Fisher Scientific - UK. (n.d.). Glycosidase enzymes and their fluorogenic and chromogenic substrates—Table 10.1.

- G-Biosciences. (n.d.). Enzyme substrates for glycosidases (glycoside hydrolases).

- Glycosynth. (n.d.). Chromogenic Substrates.

- Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52).

- Element Chems. (n.d.). 2-Naphthyl β-D-glucopyranoside monohydrate.

- Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21).

- Biosynth. (n.d.). 2-Naphthyl b-D-glucopyranoside monohydrate | 6044-30-0 | EN06885.

- Greenberg, L. J. (1966). The Use of 2-naphthyl beta-D-glucuronide as a Substrate for the Fluorometric Analysis of Beta-Glucuronidase. Analytical Biochemistry, 14(2), 265-8.

- Chem-Impex. (n.d.). 2-Naphthyl β-D-glucopyranoside monohydrate.

- GoldBio. (n.d.). 2-Naphthyl-α-D-glucopyranoside.

- Santa Cruz Biotechnology. (n.d.). β-Naphthyl α-D-Glucopyranoside | CAS 25320-79-0.

- SIELC Technologies. (n.d.). Separation of 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside on Newcrom R1 HPLC column.

- MedChemExpress. (n.d.). 2-Naphthalenyl β-D-glucopyranoside | Biochemical Assay Reagents.

- G-Biosciences. (n.d.). 2-Naphthyl-alpha-D-glucopyranoside.

- PubChem. (n.d.). 2-Naphthalenyl alpha-D-glucopyranoside.

- ResearchGate. (2013). β-Glucosidase activity determination protocol?.

- ResearchGate. (n.d.). beta-Glucosidase Activity Assay Kit (MAK129) - Technical Bulletin.

- Cairns, J. R., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences, 67(20), 3389–3405*.

- Biosynth. (n.d.). Enzyme Substrates Toolbox Part I.

- Dong, M. W. (2022). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 40(4), 164-173*.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21) | Helier Scientific ltd [helierscientific.com]

- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. biosynth.com [biosynth.com]

- 7. The use of 2-naphthyl beta-D-glucuronide as a substrate for the fluorometric analysis of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. 2-Naphthyl-alpha-D-glucopyranoside [gbiosciences.com]

- 10. scbt.com [scbt.com]

- 11. 2-Naphthalenyl alpha-D-glucopyranoside | C16H18O6 | CID 91398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. michlala.edu [michlala.edu]

- 13. Glycosidase enzymes and their fluorogenic and chromogenic substrates—Table 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Separation of 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 2-Naphthyl β-D-glucopyranoside: Structure, Properties, and Applications in Scientific Research

Introduction

In the landscape of biochemical research and drug development, the precise quantification of enzymatic activity is paramount. Among the vast toolkit available to scientists, chromogenic and fluorogenic substrates stand out for their sensitivity and ease of use. 2-Naphthyl β-D-glucopyranoside is a versatile glycoside that has carved a significant niche as a substrate for β-glucosidases, enzymes crucial in various biological processes, including carbohydrate metabolism and biomass degradation.[1][2] This technical guide provides a comprehensive overview of the structure, properties, and applications of 2-Naphthyl β-D-glucopyranoside, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights required for its effective utilization.

Physicochemical Properties and Structure

2-Naphthyl β-D-glucopyranoside, with the chemical formula C₁₆H₁₈O₆, is a glycoside composed of a glucose molecule linked to a naphthyl group via a β-glycosidic bond.[3][4][5] The naphthyl moiety serves as the reporter group, which is released upon enzymatic cleavage. The compound is typically a white to off-white crystalline powder.[6]

The structural features of 2-Naphthyl β-D-glucopyranoside, particularly the presence of the naphthyl group, contribute to its utility in enzyme assays.[2] Its solubility and stability are key characteristics that make it a reliable reagent in various experimental settings.[2]

Table 1: Physicochemical Properties of 2-Naphthyl β-D-glucopyranoside

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₈O₆ | [3][4][5] |

| Molecular Weight | 306.31 g/mol | [3][4][5] |

| CAS Number | 6044-30-0 (monohydrate) | [5][7] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 188 °C | [5] |

| Boiling Point | 567.9°C at 760 mmHg | [5] |

| Solubility | Soluble in methanol.[8] Forms a clear, colorless solution when dissolved at 1% in a warm water/ethanol mixture (1:1).[6] |

Mechanism of Action: Enzymatic Hydrolysis

The core utility of 2-Naphthyl β-D-glucopyranoside lies in its role as a substrate for β-glucosidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond, liberating D-glucose and 2-naphthol.[6][9] The released 2-naphthol is the key to detection, as it can be quantified using either colorimetric or fluorometric methods.

Caption: Enzymatic hydrolysis of 2-Naphthyl β-D-glucopyranoside.

Applications in Research and Drug Development

The ability to accurately measure β-glucosidase activity makes 2-Naphthyl β-D-glucopyranoside a valuable tool in several research areas:

-

Enzyme Kinetics and Characterization: It is widely used to determine the kinetic parameters of β-glucosidases, such as Kₘ and Vₘₐₓ, and to study the effects of inhibitors and activators on enzyme activity.[1]

-

Drug Discovery and Screening: In the context of diseases like Gaucher's disease, which is characterized by deficient β-glucosidase activity, this substrate can be employed in high-throughput screening assays to identify potential therapeutic agents that enhance or restore enzyme function.

-

Biochemical Research: Researchers utilize this compound to investigate carbohydrate metabolism and the role of β-glucosidases in various biological pathways.[1]

-

Food and Agricultural Science: It can be used to study glycosylation processes in plants and in the analysis of flavor and fragrance development in the food industry.[1]

Experimental Protocols: β-Glucosidase Activity Assay

The following protocols provide a detailed methodology for determining β-glucosidase activity using 2-Naphthyl β-D-glucopyranoside. Both colorimetric and fluorometric detection methods are described.

I. Colorimetric Assay

This method relies on the coupling of the liberated 2-naphthol with a diazonium salt to form a colored azo dye.[9][10]

Reagents and Materials:

-

2-Naphthyl β-D-glucopyranoside (Substrate)

-

β-Glucosidase enzyme solution

-

Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0)

-

Diazonium salt solution (e.g., Fast Blue B salt)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol:

-

Prepare Substrate Solution: Dissolve 2-Naphthyl β-D-glucopyranoside in the assay buffer to a final concentration of 1-5 mM. Gentle warming may be required for complete dissolution.

-

Prepare Enzyme Dilutions: Dilute the β-glucosidase enzyme solution in cold assay buffer to the desired concentrations.

-

Assay Setup: In a 96-well microplate, add 50 µL of the enzyme dilution to each well. Include a blank control with 50 µL of assay buffer instead of the enzyme.

-

Initiate Reaction: Add 50 µL of the substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.

-

Color Development: Add 50 µL of the diazonium salt solution to each well and incubate for 10-15 minutes at room temperature for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength for the formed azo dye (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from the sample readings. Enzyme activity can be calculated using a standard curve of known 2-naphthol concentrations.

II. Fluorometric Assay

This more sensitive method directly measures the fluorescence of the released 2-naphthol.[11]

Reagents and Materials:

-

2-Naphthyl β-D-glucopyranoside (Substrate)

-

β-Glucosidase enzyme solution

-

Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0)

-

Stop Solution (e.g., 0.1 M Glycine-NaOH buffer, pH 10.5)

-

Black 96-well microplate

-

Fluorometric microplate reader

Step-by-Step Protocol:

-

Prepare Solutions: Prepare the substrate and enzyme solutions as described in the colorimetric assay protocol.

-

Assay Setup: In a black 96-well microplate, add 50 µL of the enzyme dilution to each well. Include a blank control with 50 µL of assay buffer.

-

Initiate Reaction: Add 50 µL of the substrate solution to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Stop Reaction: Add 100 µL of the stop solution to each well. The alkaline pH enhances the fluorescence of 2-naphthol.

-

Measurement: Measure the fluorescence using a fluorometric microplate reader with an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 410 nm.

-

Data Analysis: Subtract the fluorescence of the blank from the sample readings. Quantify the amount of released 2-naphthol using a standard curve.

Caption: General workflow for a β-glucosidase assay.

Detection and Quantification of 2-Naphthol

The choice between colorimetric and fluorometric detection depends on the required sensitivity and available instrumentation.

-

Colorimetric Detection: This method is robust and suitable for routine assays. The reaction of 2-naphthol with a diazonium salt, such as hexazonium p-rosaniline, forms a stable and intensely colored azo dye.[9][10][12][13] The color intensity is directly proportional to the amount of 2-naphthol released.

-

Fluorometric Detection: This approach offers significantly higher sensitivity, making it ideal for detecting low levels of enzyme activity or for high-throughput screening applications. 2-Naphthol itself is fluorescent, and its fluorescence is enhanced in an alkaline environment.[11]

Advantages and Limitations

Advantages:

-

Versatility: Can be used for both colorimetric and highly sensitive fluorometric assays.[9][11]

-

Good Solubility: The monohydrate form, in particular, has enhanced solubility and stability.[2]

-

Established Methodology: The principles of the assay are well-established and widely documented in scientific literature.

Limitations:

-

Potential for Interference: The fluorescence of 2-naphthol can be quenched by components in the sample matrix.

-

pH Sensitivity: The fluorescence of 2-naphthol is pH-dependent, requiring careful control of the assay conditions.

Conclusion

2-Naphthyl β-D-glucopyranoside is a powerful and versatile tool for researchers and scientists in various fields. Its utility as a chromogenic and fluorogenic substrate for β-glucosidase allows for the sensitive and accurate quantification of enzyme activity. By understanding its chemical properties, mechanism of action, and the nuances of the associated assay protocols, researchers can effectively leverage this compound to advance their studies in enzymology, drug discovery, and beyond.

References

- Vertex AI Search. (n.d.). 2-Naphthyl β-D-glucopyranoside monohydrate.

- Biosynth. (n.d.). 2-Naphthyl b-D-glucopyranoside monohydrate | 6044-30-0 | EN06885.

- Sigma-Aldrich. (n.d.). 2-NAPHTHYL-BETA-D-GLUCOPYRANOSIDE AldrichCPR.

- Santa Cruz Biotechnology. (n.d.). β-Naphthyl α-D-Glucopyranoside | CAS 25320-79-0 | SCBT.

- G-Biosciences. (n.d.). Life Science Research Enzyme Substrates.

- ECHEMI. (n.d.). Buy 2-NAPHTHYL-β-D-GLUCOPYRANOSIDE from JHECHEM CO LTD.

- HuiCheng Biotech. (n.d.). β-Naphthyl α-D-Glucopyranoside.

- PubChem. (n.d.). 2-Naphthalenyl alpha-D-glucopyranoside.

- Chem-Impex. (n.d.). 2-Naphthyl β-D-glucopyranoside monohydrate.

- GoldBio. (n.d.). Colorimetric & Chromogenic Substrates.

-

Greenberg, L. J. (1966). The Use of 2-naphthyl beta-D-glucuronide as a Substrate for the Fluorometric Analysis of Beta-Glucuronidase. Analytical Biochemistry, 14(2), 265–268. [Link]

- GoldBio. (n.d.). 2-Naphthyl-α-D-glucopyranoside.

- G-Biosciences. (n.d.). 2-Naphthyl-alpha-D-glucopyranoside.

- Santa Cruz Biotechnology. (n.d.). 2-Naphthyl b-D-glucopyranoside monohydrate | CAS 6044-30-0 | SCBT.

Sources

- 1. michlala.edu [michlala.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-NAPHTHYL-BETA-D-GLUCOPYRANOSIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. Life Science Research Enzyme Substrates | G-Biosciences [gbiosciences.com]

- 7. scbt.com [scbt.com]

- 8. β-Naphthyl α-D-Glucopyranoside_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 9. biosynth.com [biosynth.com]

- 10. goldbio.com [goldbio.com]

- 11. The use of 2-naphthyl beta-D-glucuronide as a substrate for the fluorometric analysis of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. 2-Naphthyl-alpha-D-glucopyranoside [gbiosciences.com]

An In-Depth Technical Guide to the Synthesis of 2-Naphthyl β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl β-D-glucopyranoside is a crucial chromogenic substrate in biochemical assays, particularly for the detection and quantification of β-glucosidase activity. The enzymatic cleavage of the glycosidic bond releases 2-naphthol, a compound that can be readily detected and quantified, often through colorimetric or fluorometric methods. This property makes 2-naphthyl β-D-glucopyranoside an invaluable tool in various research areas, including enzymology, molecular biology, and diagnostics. This technical guide provides a comprehensive overview of the chemical synthesis of 2-naphthyl β-D-glucopyranoside, focusing on the well-established Koenigs-Knorr reaction, followed by deacetylation. The guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the characterization of the final product.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-naphthyl β-D-glucopyranoside is typically achieved through a two-step process:

-

Koenigs-Knorr Glycosylation: This reaction forms the core of the synthesis, creating the β-glycosidic bond between the glucopyranose sugar and the 2-naphthol aglycone. It involves the reaction of a protected glycosyl halide with an alcohol in the presence of a promoter.

-

Deacetylation (Zemplén Reaction): The protecting groups on the glucose moiety, typically acetyl groups, are removed in this step to yield the final, unprotected 2-naphthyl β-D-glucopyranoside.

This strategy allows for a stereoselective and efficient synthesis of the desired β-anomer.

Caption: Simplified mechanism of the Koenigs-Knorr reaction.

Experimental Protocol: Glycosylation of 2-Naphthol

This protocol is based on established Koenigs-Knorr procedures for the synthesis of aryl β-D-glucosides.

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

-

2-Naphthol

-

Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

-

Anhydrous dichloromethane (DCM) or a mixture of anhydrous benzene and nitromethane

-

Drierite (anhydrous calcium sulfate)

-

Celite®

-

Methanol

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A solution of 2-naphthol in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Addition of Promoter and Glycosyl Donor: The silver carbonate or silver oxide is added to the solution, followed by the portion-wise addition of acetobromoglucose. The reaction mixture is stirred vigorously in the dark at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), typically using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting materials and the appearance of a new spot corresponding to the product are observed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the silver salts. The filtrate is then washed successively with water, a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-naphthyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside as a white solid.

Part 2: Zemplén Deacetylation - Unveiling the Final Product

The Zemplén deacetylation is a widely used method for the removal of acetyl protecting groups from carbohydrates. [1]It is a transesterification reaction carried out under basic conditions, typically using a catalytic amount of sodium methoxide in methanol. [1]

Mechanistic Simplicity

The reaction proceeds via a straightforward nucleophilic acyl substitution mechanism. The methoxide ion, a strong nucleophile, attacks the carbonyl carbon of the acetyl groups. This leads to the formation of a tetrahedral intermediate, which then collapses to release the deprotected hydroxyl group and methyl acetate as a byproduct. The reaction is driven to completion by the use of an excess of methanol.

Experimental Protocol: Deacetylation

Materials:

-

2-Naphthyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

-

Anhydrous methanol

-

Sodium methoxide (catalytic amount) or a small piece of sodium metal

-

Amberlite® IR-120 (H⁺) resin

-

Deionized water

Procedure:

-

Reaction Setup: The acetylated glucoside is dissolved in anhydrous methanol in a round-bottom flask.

-

Addition of Catalyst: A catalytic amount of sodium methoxide is added to the solution. Alternatively, a small, freshly cut piece of sodium metal can be added, which will react with methanol to form sodium methoxide in situ.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until all the starting material has been consumed.

-

Neutralization: The reaction is neutralized by the addition of Amberlite® IR-120 (H⁺) resin until the pH is neutral. The resin is then removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization, typically from hot water or an ethanol-water mixture, to yield pure 2-naphthyl β-D-glucopyranoside as a white crystalline solid.

Part 3: Characterization of 2-Naphthyl β-D-glucopyranoside

Thorough characterization of the final product is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The following table summarizes the expected chemical shifts for 2-naphthyl β-D-glucopyranoside.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Glucosyl Protons | ||

| H-1' | ~5.1-5.3 (d) | ~100-102 |

| H-2' | ~3.5-3.7 (m) | ~73-75 |

| H-3' | ~3.4-3.6 (m) | ~76-78 |

| H-4' | ~3.3-3.5 (m) | ~70-72 |

| H-5' | ~3.7-3.9 (m) | ~76-78 |

| H-6'a, H-6'b | ~3.8-4.0 (m) | ~61-63 |

| Naphthyl Protons | ||

| Aromatic CH | ~7.1-7.9 (m) | ~110-135 |

| Naphthyl Carbons | ||

| C-O | ~155-157 | |

| Aromatic C | ~118-135 | |

| Quaternary C | ~126-134 |

Note: The exact chemical shifts may vary depending on the solvent and the concentration.

The key diagnostic signal in the ¹H NMR spectrum is the anomeric proton (H-1'), which appears as a doublet with a coupling constant (J) of approximately 7-8 Hz, confirming the β-configuration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. For 2-naphthyl β-D-glucopyranoside (C₁₆H₁₈O₆), the expected molecular weight is approximately 306.31 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Research and Development

2-Naphthyl β-D-glucopyranoside is a versatile tool with numerous applications in both basic research and industrial settings:

-

Enzyme Kinetics: It is widely used to determine the kinetic parameters (Kₘ and Vₘₐₓ) of β-glucosidases. [2]* High-Throughput Screening: Its chromogenic nature makes it suitable for high-throughput screening of enzyme inhibitors or activators.

-

Cell Biology: It can be used to visualize β-glucosidase activity in cells and tissues.

-

Food and Beverage Industry: It is employed to monitor fermentation processes and to assess the quality of food products.

-

Biofuel Research: It plays a role in the study of cellulolytic enzymes for the conversion of biomass to biofuels.

Conclusion

The synthesis of 2-naphthyl β-D-glucopyranoside via the Koenigs-Knorr reaction followed by Zemplén deacetylation is a robust and reliable method for obtaining this important biochemical reagent. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are key to achieving high yields of the pure product. The detailed characterization of the final compound using modern analytical techniques ensures its suitability for a wide range of applications in scientific research and drug development.

References

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957–981. Available at: [Link]

- Wikipedia contributors. (2023). Koenigs–Knorr reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Wimmer, Z., Pechová, L., & Šaman, D. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 9(11), 902–912. Available at: [Link]

- El-Shehry, M. F., & Abu-El-Azm, F. S. (2015). Zemplén Deacetylation. In Name Reactions in Organic Chemistry (pp. 1-3). John Wiley & Sons, Ltd.

- Zhang, J., & Kovac, P. (1999). A simple, catalytic Zemplén deacetylation of carbohydrates.

- Slideshare. (2015). Koenigs knorr reaction and mechanism. Retrieved from [Link]

- Chemistry LibreTexts. (2021). 25.6: Reactions of Monosaccharides. Retrieved from [Link]

- ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

- G-Biosciences. (n.d.). 2-Naphthyl-alpha-D-glucopyranoside. Retrieved from [Link]

- PubChem. (n.d.). 2-Naphthalenyl alpha-D-glucopyranoside. Retrieved from [Link]

Sources

2-Naphthyl beta-D-glucopyranoside mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Naphthyl β-D-glucopyranoside

Executive Summary

2-Naphthyl β-D-glucopyranoside is a pivotal tool in biochemical and cellular research, serving as a chromogenic substrate for the detection and quantification of β-glucosidase (EC 3.2.1.21) activity. Its mechanism of action is a two-stage process. Initially, the β-glucosidase enzyme catalyzes the hydrolytic cleavage of the β-glycosidic bond, releasing D-glucose and a primary reporter molecule, 2-naphthol. Subsequently, the liberated 2-naphthol, which is itself colorless, reacts with a diazonium salt, most commonly Fast Blue B salt, in an azo coupling reaction. This second reaction produces a distinctly colored, insoluble azo dye, providing a robust and quantifiable colorimetric signal directly proportional to the enzymatic activity. This guide provides a detailed exploration of the underlying enzymatic mechanism, the chemistry of the color-forming reaction, and a validated experimental protocol for its application.

Introduction: The Principle of Chromogenic Glycosidase Substrates

Glycoside hydrolases, or glycosidases, are a ubiquitous class of enzymes that play critical roles in countless biological processes by cleaving glycosidic bonds.[1][2] The study of these enzymes relies heavily on substrates that generate a detectable signal upon cleavage. Chromogenic substrates are colorless, synthetic glycosides designed with a chromophore (a color-producing group) attached to a sugar moiety via a glycosidic bond.[3] When the target glycosidase cleaves this bond, the chromophore is released. In many cases, the released chromophore undergoes a spontaneous color change, often facilitated by a pH shift. In the case of 2-Naphthyl β-D-glucopyranoside, the released aglycone, 2-naphthol, requires a secondary coupling reaction to generate a visible color, a strategy that provides an additional layer of control and specificity to the assay.[4]

Core Mechanism: Enzymatic Hydrolysis by β-Glucosidase

The primary event in the mechanism of action is the enzymatic hydrolysis of 2-Naphthyl β-D-glucopyranoside by β-glucosidase. β-Glucosidases are found in all domains of life and are essential for processes ranging from cellulose degradation in microbes to glycolipid metabolism in mammals.[5]

The Retaining Double-Displacement Mechanism

Most β-glucosidases, particularly those in the widely studied GH1 and GH3 families, operate via a retaining mechanism .[1][6] This mechanism proceeds in two distinct steps and results in the anomeric carbon of the released glucose retaining its original stereochemical configuration. The active site of these enzymes features two key carboxylic acid residues, typically glutamate (Glu) or aspartate (Asp), positioned approximately 5.5 Å apart.[7]

Step 1: Glycosylation The reaction is initiated when one of the catalytic carboxylates, acting as a nucleophile, attacks the anomeric carbon (C1) of the glucopyranosyl moiety. Simultaneously, the second carboxylate acts as a general acid/base catalyst, protonating the glycosidic oxygen atom linked to the 2-naphthyl group. This concerted action facilitates the departure of the aglycone (2-naphthol) and results in the formation of a covalent glycosyl-enzyme intermediate.[6]

Step 2: Deglycosylation In the second step, the carboxylate that previously acted as an acid/base catalyst now activates a water molecule by abstracting a proton. This activated water molecule, now a potent nucleophile (hydroxide ion), attacks the anomeric carbon of the glycosyl-enzyme intermediate. This attack cleaves the covalent bond, releasing D-glucose and regenerating the free, active enzyme.[1][6]

Caption: The two-step retaining mechanism of β-glucosidase.

Post-Cleavage Detection: The Chromogenic Reaction

The 2-naphthol released during the enzymatic hydrolysis is the key reporter molecule, but it is colorless.[8] To generate a quantifiable signal, it is coupled with a diazonium salt. Fast Blue B salt (3,3'-dimethoxybiphenyl-4,4'-bis(diazonium) dichloride) is a widely used and effective coupling agent.[4]

The reaction is an azo coupling , an electrophilic aromatic substitution. The diazonium cation of Fast Blue B acts as the electrophile, attacking the electron-rich aromatic ring of 2-naphthol. This reaction typically occurs under slightly alkaline conditions, which deprotonates the hydroxyl group of the naphthol, increasing the ring's nucleophilicity and promoting the coupling. The result is the formation of a highly colored, stable, and often insoluble azo dye, which can be quantified spectrophotometrically.[4][9]

Caption: Azo coupling of 2-naphthol with Fast Blue B salt.

Integrated Workflow and Experimental Protocol

A reliable assay requires careful optimization of conditions to ensure that the measured rate of color formation is directly and solely dependent on the activity of the β-glucosidase.

Causality in Protocol Design

-

Buffer Choice & pH: The assay is performed in a buffer (e.g., sodium acetate or citrate) at the optimal pH for the specific β-glucosidase being studied, typically between pH 4.5 and 6.0.[10] This ensures the enzyme operates at maximum catalytic efficiency.

-

Substrate Concentration: The concentration of 2-Naphthyl β-D-glucopyranoside should ideally be at or above the Michaelis constant (Km) of the enzyme to approach zero-order kinetics with respect to the substrate. However, solubility can be a limiting factor.

-

Reaction Termination: While not always necessary for endpoint assays with stable coupling agents, a stop solution (e.g., a high pH buffer like sodium carbonate) can be used to halt the enzymatic reaction at a precise time point, which is critical for kinetic studies.[11] The alkaline pH also facilitates the subsequent azo coupling reaction.

-

Coupling Agent: Fast Blue B salt is added after the enzymatic incubation. It should be prepared fresh as diazonium salts can be unstable.[4]

Detailed Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Sodium Acetate buffer, pH 5.0.

-

Substrate Stock Solution: Prepare a 10 mM solution of 2-Naphthyl β-D-glucopyranoside in 50% (v/v) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in water. Store protected from light.

-

Enzyme Solution: Dilute the enzyme sample (e.g., cell lysate, purified protein) to the desired concentration in cold Assay Buffer immediately before use.

-

Coupling Reagent: Prepare a 1 mg/mL solution of Fast Blue B salt in distilled water immediately before use.

-

-

Enzymatic Reaction:

-

Set up reaction tubes or a 96-well microplate. For each reaction, add 100 µL of Assay Buffer.

-

Add 20 µL of the Enzyme Solution to the sample wells. Include a "no-enzyme" control well containing 20 µL of Assay Buffer instead.

-

Pre-incubate the plate/tubes at the desired temperature (e.g., 37°C or 50°C) for 5 minutes to allow temperature equilibration.[11]

-

Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells. Mix gently.

-

Incubate for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Color Development and Measurement:

-

Stop the enzymatic reaction and initiate color development by adding 50 µL of the freshly prepared Fast Blue B salt solution to each well.

-

Allow the color to develop for 10-15 minutes at room temperature.

-

Measure the absorbance of the resulting azo dye at its maximum absorbance wavelength (λmax), which is typically around 540-560 nm.

-

Subtract the absorbance of the "no-enzyme" control from the sample readings to correct for any non-enzymatic substrate hydrolysis or background color.

-

Quantitative Data Summary

The following table provides typical parameters for setting up a β-glucosidase assay using 2-Naphthyl β-D-glucopyranoside.

| Parameter | Recommended Value/Range | Rationale |

| Substrate Concentration | 0.5 - 2.0 mM (final) | Balances enzyme saturation with substrate solubility.[12] |

| Enzyme Concentration | Variable | Must be adjusted to ensure the reaction rate is linear over the chosen time course. |

| Assay Buffer | 50 mM Sodium Acetate or Citrate | Provides stable pH environment optimal for many fungal and plant β-glucosidases.[13] |

| pH | 4.5 - 6.0 | Corresponds to the typical pH optimum for β-glucosidases.[10] |

| Temperature | 37°C - 55°C | Should be optimized for the specific enzyme, balancing activity with stability.[14] |

| Fast Blue B Salt | 0.1 - 1.0 mg/mL | Sufficient to react with all liberated 2-naphthol. |

| Absorbance Wavelength (λmax) | ~540 - 560 nm | The λmax of the specific azo dye formed. This should be determined empirically. |

Applications in Research and Drug Development

The 2-Naphthyl β-D-glucopyranoside system is a versatile tool with numerous applications:

-

Enzyme Kinetics: It is used to determine key kinetic parameters such as Km and Vmax for β-glucosidases.[15]

-

Drug Discovery: It can be used in high-throughput screening (HTS) to identify inhibitors of β-glucosidase, which is a therapeutic target in conditions like Gaucher's disease.[16]

-

Biochemical Research: The substrate aids in characterizing newly discovered enzymes and understanding their substrate specificity.[15][17]

-

Histochemistry: The insoluble nature of the final azo dye makes this system suitable for localizing enzyme activity within tissue sections.[18]

Conclusion

The mechanism of action of 2-Naphthyl β-D-glucopyranoside is a well-defined, two-stage process that combines specific enzymatic hydrolysis with a robust chemical coupling reaction. The initial cleavage by β-glucosidase via a retaining mechanism releases 2-naphthol, which is then converted into a quantifiable colored product by Fast Blue B salt. Understanding the intricacies of both the enzymatic and chemical steps is crucial for designing and executing accurate, reliable, and reproducible assays for β-glucosidase activity in a wide range of research and development settings.

References

- Vertex AI Search. (n.d.).

-

Cai, Y. J., et al. (2011). Substrate specificity of Aspergillus oryzae family 3 beta-glucosidase. PubMed. [Link]

-

Tan, Z., et al. (2022). Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. MDPI. [Link]

-

M-CSA. (n.d.). Beta-glucosidase (GH1). Mechanism and Catalytic Site Atlas. Retrieved January 16, 2026. [Link]

-

Riou, C., et al. (1998). Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae. Applied and Environmental Microbiology. [Link]

-

Dekker, R. F. H. (2018). Substrate specificity of some β-glucosidases purified from Zygomycetes. ResearchGate. [Link]

-

G-Biosciences. (n.d.). Enzyme substrates for glycosidases (glycoside hydrolases). Retrieved January 16, 2026. [Link]

-

Glycosynth. (n.d.). Chromogenic Substrates. Retrieved January 16, 2026. [Link]

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52). Retrieved January 16, 2026. [Link]

-

Kaur, P., et al. (2016). Enzyme kinetics was studied with two β-glucosidase substrates. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Naphthol. National Center for Biotechnology Information. Retrieved January 16, 2026. [Link]

-

Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved January 16, 2026. [Link]

-

HiMedia Laboratories. (n.d.). Fast blue B salt. Retrieved January 16, 2026. [Link]

-

Greenberg, L. J. (1966). The Use of 2-naphthyl beta-D-glucuronide as a Substrate for the Fluorometric Analysis of Beta-Glucuronidase. Analytical Biochemistry. [Link]

-

Arteaga, A. J. (2013). β-Glucosidase activity determination protocol? ResearchGate. [Link]

-

ResearchGate. (n.d.). β-GLUCOSIDASE Assay Protocol. Retrieved January 16, 2026. [Link]

-

Cairns, J. R. K., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences. [Link]

-

Wang, L., et al. (2024). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. MDPI. [Link]

-

Ghosh, M. (2022). Fast Blue B Produces a Light Background on the Gel Surface. Journal of Clinical and Diagnostic Research. [Link]

-

Proteopedia. (2024). Beta-glucosidase. Retrieved January 16, 2026. [Link]

-

Defendi, V. (1957). Observations on naphthol staining and the histochemical localization of enzymes. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]

- 4. Fast blue B salt [himedialabs.com]

- 5. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. proteopedia.org [proteopedia.org]

- 8. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. michlala.edu [michlala.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Substrate specificity of Aspergillus oryzae family 3 beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Principle of Beta-Glucosidase Assay Using 2-Naphthyl-β-D-glucopyranoside

Introduction

Beta-glucosidases (EC 3.2.1.21) are a ubiquitous class of glycoside hydrolase enzymes critical in various biological processes across all domains of life.[1][2] They catalyze the hydrolysis of the β-glycosidic bond at the non-reducing end of glycosides and oligosaccharides, releasing a glucose moiety.[1][3][4] This function is pivotal in contexts ranging from the degradation of cellulosic biomass in microorganisms to the metabolic activation of therapeutic glycosides in pharmacology.[3][5][6] In drug development, particularly for conditions like Gaucher's disease, and in industrial biotechnology, the precise quantification of β-glucosidase activity is paramount.[5]

While several substrates are available for assaying this enzyme's activity, this guide focuses on the principle and application of 2-Naphthyl-β-D-glucopyranoside, a chromogenic and fluorogenic substrate that enables a robust and sensitive two-step detection method. We will dissect the underlying chemical principles, provide a validated experimental framework, and discuss the rationale behind each step, offering researchers a comprehensive understanding of this powerful analytical tool.

The Core Principle: A Two-Stage Reaction Cascade

The assay's foundation lies in a sequential, two-stage process: an initial enzymatic hydrolysis followed by a chemical coupling reaction for signal generation. This design allows for a clear, quantifiable endpoint directly proportional to the enzymatic activity.

Stage 1: Enzymatic Cleavage of the Glycosidic Bond

The process begins with the specific catalytic action of β-glucosidase on the substrate, 2-Naphthyl-β-D-glucopyranoside. The enzyme recognizes and binds to the substrate, subsequently hydrolyzing the β(1→4)-glycosidic linkage.[6] This enzymatic cleavage yields two products: D-glucose and a free 2-naphthol (also known as β-naphthol) molecule.[7]

The rate of 2-naphthol production is directly proportional to the activity of the β-glucosidase in the sample under defined conditions of temperature, pH, and substrate concentration.

Stage 2: Detection via Azo Coupling

While 2-naphthol is intrinsically fluorescent and can be detected fluorometrically[8][9][10], a more common and accessible method for quantification in standard laboratory settings is colorimetric detection. This is achieved through a classic chemical reaction known as azo coupling.

In this second stage, the newly liberated 2-naphthol is reacted with a stabilized diazonium salt, such as Fast Blue B Salt (o-Dianisidine bis(diazotized) zinc double salt).[11] The diazonium salt acts as an electrophile, and under slightly alkaline conditions, it attacks the electron-rich aromatic ring of 2-naphthol.[12][13] This electrophilic aromatic substitution reaction forms a highly colored, stable azo dye.[13][14] The intensity of the resulting color, which is typically a reddish-brown or purple precipitate, is measured spectrophotometrically.[7]

This two-step process provides a high degree of specificity. The first step is governed by the enzyme's substrate specificity, while the second is a well-defined chemical reaction, ensuring that the signal generated is directly linked to the enzymatic activity of interest.

Causality Behind Experimental Design: A Deeper Look

A robust assay is a self-validating system where each component and condition is chosen to ensure accuracy, precision, and reproducibility.

| Parameter | Recommended Choice | Rationale & Field-Proven Insights |

| Substrate | 2-Naphthyl-β-D-glucopyranoside | This substrate provides versatility, allowing for either fluorometric detection of the 2-naphthol product or, more commonly, colorimetric detection after a coupling reaction.[7][15] Its specificity for glycosidases makes it a reliable tool.[15] |

| Buffer System | 50-100 mM Sodium Acetate or Citrate Buffer | β-glucosidase activity is highly pH-dependent, with most microbial and plant-derived enzymes exhibiting optimal activity in a slightly acidic range of pH 4.5-6.0.[16][17] Acetate and citrate buffers provide stable pH control in this range without interfering with the enzymatic or coupling reactions. |

| Reaction Temperature | 37-50°C | This temperature range typically represents a compromise between achieving maximal enzyme velocity and maintaining enzyme stability over the assay period. The optimal temperature can vary significantly depending on the enzyme's source.[16][17] |

| Coupling Reagent | Fast Blue B Salt | Fast Blue B is a widely used, stable diazonium salt that reliably couples with phenolic compounds like 2-naphthol to produce a distinct, intensely colored product suitable for spectrophotometric analysis.[18][19] |

| Reaction Termination | Sodium Carbonate (Na₂CO₃) or NaOH-Glycine Buffer | The azo coupling reaction with 2-naphthol is most efficient under alkaline conditions.[12][20] Adding a basic solution serves a dual purpose: it immediately stops the enzymatic reaction by denaturing the enzyme and raises the pH to the optimal range for rapid and complete color development.[1][17] |

| Detection Wavelength | ~540 nm (Varies) | The maximum absorbance wavelength (λmax) depends on the specific azo dye formed. It must be determined empirically but is typically in the 500-580 nm range for products of Fast Blue B coupling. |

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, which is amenable to high-throughput screening (HTS).

Reagent Preparation

-

Assay Buffer: Prepare 50 mM Sodium Acetate buffer, adjusting the pH to 5.0. Store at 4°C.

-

Substrate Stock Solution: Prepare a 10 mM stock of 2-Naphthyl-β-D-glucopyranoside in a 1:1 solution of ethanol and distilled water. Gentle warming may be required for complete dissolution. Store protected from light at 4°C.

-

Enzyme Samples: Dilute purified enzyme or biological samples (e.g., cell lysates) to the desired concentration range using cold Assay Buffer immediately before use. Keep on ice.

-

Coupling Reagent: Prepare a 1 mg/mL solution of Fast Blue B Salt in distilled water. This solution can be unstable and should be prepared fresh before each experiment.

-

Stop Solution: Prepare a 0.4 M NaOH-Glycine buffer, pH 10.8, or a 1 M Sodium Carbonate (Na₂CO₃) solution.[17]

Assay Procedure

-

Plate Setup: To each well of a clear, flat-bottom 96-well plate, add 20 µL of the appropriately diluted enzyme sample. For controls, add 20 µL of Assay Buffer (for substrate blank) or a known inhibitor (for negative control).

-

Pre-incubation: Add 130 µL of Assay Buffer to each well. Tap the plate gently to mix and pre-incubate at the desired temperature (e.g., 50°C) for 5 minutes to allow the samples to reach thermal equilibrium.[17]

-

Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the 10 mM substrate stock solution to all wells. The final reaction volume is 200 µL.

-

Enzymatic Incubation: Incubate the plate at 50°C for a defined period (e.g., 15-30 minutes). The optimal time should be determined to ensure the reaction remains within the linear range.

-

Reaction Termination & Color Development: Stop the reaction by adding 50 µL of the Coupling Reagent, immediately followed by 50 µL of the Stop Solution to each well. The solution should rapidly develop color.

-

Measurement: Measure the absorbance of each well at the predetermined λmax (e.g., 540 nm) using a microplate reader.

Data Interpretation and Applications

The activity of β-glucosidase is calculated based on the amount of product (azo dye) formed over time. This typically requires a standard curve generated with known concentrations of 2-naphthol.

Enzyme Activity Calculation: One unit (U) of β-glucosidase activity is defined as the amount of enzyme that catalyzes the release of 1 µmole of 2-naphthol (or formation of 1 µmole of product) per minute under the specified assay conditions.[4]

Applications in Drug Development & Research:

-

High-Throughput Screening (HTS): The microplate-based format is ideal for screening large compound libraries to identify novel inhibitors or activators of β-glucosidase.

-

Enzyme Kinetics: This assay can be used to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which are crucial for characterizing enzyme-substrate and enzyme-inhibitor interactions.

-

Prodrug Activation Studies: Many therapeutic agents are administered as inactive glycosides that require cleavage by enzymes like β-glucosidase for activation.[3][5] This assay is valuable for studying the efficiency of this activation process.

-

Biomass Conversion Research: In the development of biofuels, β-glucosidase is a rate-limiting enzyme in the conversion of cellulose to glucose.[3] This assay allows for the screening and characterization of more efficient enzymes for industrial use.

Conclusion

The β-glucosidase assay utilizing 2-Naphthyl-β-D-glucopyranoside as a substrate is a powerful and adaptable method for researchers in both academic and industrial settings. Its two-stage principle, combining enzymatic specificity with a robust chemical coupling reaction, provides a reliable platform for quantifying enzyme activity. By understanding the causality behind each experimental parameter—from the choice of buffer to the mechanism of the final color development—scientists can confidently deploy this assay to advance research in enzymology, drug discovery, and biotechnology.

References

-

Assay Genie. (n.d.). Beta-Glucosidase Activity Assay Kit (BA0018). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected λmax of 1 and 2-naphthols in water [Image]. Retrieved from [Link]

-

Gíslason, S., et al. (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PubMed Central. Retrieved from [Link]

-

Modern Cinch. (n.d.). Fast Blue B Salt: A Vital Reagent for Enzyme Detection and Histochemical Staining. Retrieved from [Link]

-

MDPI. (n.d.). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. Retrieved from [Link]

-

PubMed Central. (n.d.). A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity. Retrieved from [Link]

-

Modern Cinch. (n.d.). The Chemistry Behind Fast Blue B Salt: An Enzyme Indicator. Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]

-

Scientific Research Publishing. (2017). Microbial β-Glucosidases: Screening, Characterization, Cloning and Applications. Advances in Microbiology, 7, 523-556. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]

-

PubMed Central. (2016). Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste. 3 Biotech, 6(2), 205. Retrieved from [Link]

-

Salah M. Altaie, et al. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Retrieved from [Link]

-

ResearchGate. (2013). β-Glucosidase activity determination protocol?. Retrieved from [Link]

-

ResearchGate. (n.d.). In vivo assay to identify bacteria with β-glucosidase activity. Retrieved from [Link]

-

ResearchGate. (n.d.). β-Glucosidase Activity Assay Kit (MAK129) - Technical Bulletin. Retrieved from [Link]

-

Elabscience. (n.d.). β-Glucosidase (β-GC) Activity Assay Kit (E-BC-K822-M). Retrieved from [Link]

-

Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and application of assay for determining β-glucosidase activity in human saliva. Retrieved from [Link]

-

Omics Online. (n.d.). Beta Glucosidase in Enzyme and Prodrug Cancer Therapy. Journal of Biotechnology & Biomaterials. Retrieved from [Link]

-

University of Babylon. (n.d.). Reaction Coupling of dysonium salts. Retrieved from [Link]

-

PubMed Central. (n.d.). β-Glucosidases. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. Retrieved from [Link]

-

G-Biosciences. (n.d.). 2-Naphthyl-alpha-D-glucopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). β-GLUCOSIDASE. Retrieved from [Link]

Sources

- 1. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. mdpi.com [mdpi.com]

- 7. biosynth.com [biosynth.com]

- 8. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]

- 9. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]

- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selectscience.net [selectscience.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. michlala.edu [michlala.edu]

- 16. A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Discovery of Novel Enzymes Using 2-Naphthyl β-D-Glucopyranoside

<

Introduction

The quest for novel enzymes with tailored functionalities is a cornerstone of modern biotechnology and drug development. These biocatalysts are pivotal in applications ranging from industrial processes to therapeutics. A key to unlocking this potential lies in the effective screening of vast enzyme libraries, a task for which chromogenic substrates are exceptionally well-suited. Among these, 2-Naphthyl β-D-glucopyranoside serves as a versatile and reliable tool for the discovery and characterization of β-glucosidases.

This guide provides an in-depth technical overview of the principles and methodologies for utilizing 2-Naphthyl β-D-glucopyranoside in enzyme discovery workflows. We will delve into the rationale behind experimental design, provide detailed protocols, and explore the nuances of data interpretation, equipping researchers with the knowledge to accelerate their discovery programs.

The Principle of Chromogenic Detection

The utility of 2-Naphthyl β-D-glucopyranoside lies in its elegant mechanism of action. The substrate itself is colorless. However, upon enzymatic hydrolysis by a β-glucosidase, it is cleaved into D-glucose and 2-naphthol.[1][2] The liberated 2-naphthol can then be coupled with a diazonium salt, such as Fast Blue B, to produce a distinctly colored azo dye.[1][2] This colorimetric change provides a direct and quantifiable measure of enzyme activity.

The intensity of the color produced is proportional to the amount of 2-naphthol released, which in turn is a function of the enzyme's catalytic efficiency. This principle forms the basis for a wide range of screening assays, from simple plate-based methods for library screening to more sophisticated kinetic analyses in microtiter plates.

PART 1: High-Throughput Screening for Novel β-Glucosidases

High-throughput screening (HTS) is a foundational strategy in the discovery of novel enzymes from various sources, including metagenomic libraries and directed evolution experiments.[3][4][5][6][7] The goal is to rapidly assess thousands to millions of enzyme variants to identify those with the desired activity.

Experimental Workflow: Agar Plate-Based Library Screening

This protocol outlines a primary screen to identify microbial colonies or phage plaques expressing active β-glucosidases.

Caption: Michaelis-Menten enzyme kinetics model.

Experimental Workflow: Microplate-Based Kinetic Assay

This protocol details a method for determining the kinetic parameters of a purified or partially purified enzyme.

Protocol:

-

Reagent Preparation:

-

Prepare a series of dilutions of 2-Naphthyl β-D-glucopyranoside in a suitable assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Prepare a solution of the enzyme at a fixed concentration in the same buffer.

-

Prepare a stock solution of Fast Blue B salt.

-

Prepare a stop solution (e.g., 1 M sodium carbonate).

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of each substrate dilution to triplicate wells.

-

Initiate the reaction by adding a fixed volume of the enzyme solution to each well.

-

-

Incubation: Incubate the plate at a constant temperature for a defined period, ensuring the reaction remains in the initial linear phase.

-

Reaction Termination and Color Development:

-

Stop the reaction by adding the stop solution. The alkaline conditions also enhance the color development of the azo dye. [8] * Add the Fast Blue B solution to each well to react with the liberated 2-naphthol.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 500-540 nm for the azo dye) using a microplate reader.

-

Data Analysis:

-

Convert absorbance values to product concentration using a standard curve of 2-naphthol.

-

Calculate the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km. Alternatively, a Lineweaver-Burk plot can be used for a linear representation. [9]

-

Data Presentation

Table 1: Kinetic Parameters of Novel β-Glucosidase Variants

| Enzyme Variant | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Wild Type | 1.5 | 120 | 100 | 6.7 x 10⁴ |

| Mutant A | 0.8 | 150 | 125 | 1.6 x 10⁵ |

| Mutant B | 2.1 | 80 | 67 | 3.2 x 10⁴ |

Causality Behind Choices:

-

Microplate format is utilized for higher throughput, reduced reagent consumption, and improved reproducibility compared to single-cuvette assays. [10]* A stop solution is employed to quench the enzymatic reaction at a precise time point, ensuring accurate determination of the initial velocity.

-

Non-linear regression is the preferred method for analyzing Michaelis-Menten data as it provides a more accurate estimation of kinetic parameters compared to linearized plots which can distort experimental error.

PART 3: Substrate Specificity and Broader Applications

While 2-Naphthyl β-D-glucopyranoside is an excellent substrate for β-glucosidases, it is essential to characterize the substrate specificity of a novel enzyme to understand its biological function and potential applications. [8]β-glucosidases can be classified based on their substrate preferences, such as those that primarily hydrolyze cellobiose, aryl-β-D-glucosides, or those with broad substrate specificity. [8]

Comparative Analysis with Other Substrates

To assess substrate specificity, the newly discovered enzyme should be tested against a panel of different glycoside substrates. This can include:

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG): A widely used chromogenic substrate that releases p-nitrophenol upon hydrolysis, which can be quantified spectrophotometrically at 405 nm under alkaline conditions. [8][11]* Natural Substrates: Such as cellobiose, gentiobiose, and salicin, to determine the enzyme's activity on its physiological substrates. The products of these reactions can be quantified using techniques like HPLC or coupled enzyme assays.

-

Other Aryl Glycosides: To probe the influence of the aglycone moiety on substrate binding and catalysis.

The kinetic parameters (Km and kcat) should be determined for each substrate to provide a quantitative measure of the enzyme's preference.

Beyond Discovery: Applications in Drug Development and Biotechnology

The discovery of novel β-glucosidases has significant implications for various fields:

-

Biopharmaceutical Development: These enzymes can be used in the synthesis of glycoside drugs and for the modification of natural products to enhance their bioavailability and therapeutic efficacy. [12]* Biofuel Production: Efficient β-glucosidases are crucial for the breakdown of cellulosic biomass into fermentable sugars for biofuel production.

-

Food Industry: They play a role in flavor development in food and beverages through the release of aromatic compounds from their glycosidic precursors. [12]

Conclusion

2-Naphthyl β-D-glucopyranoside is a powerful and versatile tool in the modern enzyme discovery workflow. Its utility in both high-throughput screening and detailed kinetic characterization makes it an invaluable asset for researchers in academia and industry. By understanding the principles behind its use and implementing robust experimental designs, scientists can significantly accelerate the discovery and development of novel enzymes with desired properties, paving the way for innovations in medicine, biotechnology, and beyond.

References

- Vertex AI Search. (n.d.). 2-Naphthyl β-D-glucopyranoside monohydrate.

- Bhat, M. K. (2017). Microbial β-Glucosidases: Screening, Characterization, Cloning and Applications. Critical Reviews in Biotechnology, 37(5), 583-603.

- Perry, J. D., et al. (2007). Evaluation of novel chromogenic substrates for the detection of bacterial β-glucosidase. Journal of Applied Microbiology, 102(2), 410-415.

- Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21).

- MDPI. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Molecules, 27(4), 1234.

- Biosynth. (n.d.). 2-Naphthyl b-D-glucopyranoside monohydrate | 6044-30-0 | EN06885.

- ResearchGate. (n.d.). Evaluation of novel chromogenic substrates for the detection of bacterial β-glucosidase | Request PDF.

- Lombard, V., et al. (2019). Discovery of novel carbohydrate-active enzymes through the rational exploration of the protein sequences space. Proceedings of the National Academy of Sciences, 116(13), 6333-6338.

- Kennedy, J., et al. (2011). Functional metagenomic strategies for the discovery of novel enzymes and biosurfactants with biotechnological applications from marine ecosystems. Journal of Applied Microbiology, 111(4), 787-799.

- Wardman, J. F., et al. (2023). A high-throughput screening platform for enzymes active on mucin-type O-glycoproteins. Nature Chemical Biology.

- NIH. (n.d.). Discovery of new enzymes and metabolic pathways using structure and genome context.

- PMC. (2021). Discovery of Two Novel Oxidases Using a High-Throughput Activity Screen.

- Chundawat, S. P. S., et al. (2023). High-throughput screening of glycosynthases using azido sugars for oligosaccharides synthesis. Methods in Enzymology, 682, 211-245.

- PMC. (2023). A “biphasic glycosyltransferase high-throughput screen” identifies novel anthraquinone glycosides in the diversification of phenolic natural products.

- G-Biosciences. (n.d.). 2-Naphthyl-alpha-D-glucopyranoside.

- ResearchGate. (n.d.). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation.

- Wiley-Blackwell. (n.d.). 2 General Aspects of Enzyme Analysis.